Diazepam-d5

Forensic toxicology Clinical chemistry Urine drug testing

Selecting Diazepam-d5 (CAS 65854-76-4) as your internal standard directly addresses the critical +3 Da mass-shift requirement, eliminating isotopic cross-talk that plagues lower deuterated analogs like diazepam-d4. This five-deuterium substitution ensures co-elution with the native analyte, systematically correcting for patient-to-patient matrix effects—a capability structurally dissimilar standards cannot provide. Supplied as a DEA-exempt certified reference material (≥98% purity), it streamlines procurement for forensic, clinical, and food safety LC-MS/MS workflows while delivering the metrological traceability required for ISO 17025 accredited laboratories.

Molecular Formula C16H13ClN2O
Molecular Weight 289.77 g/mol
CAS No. 65854-76-4
Cat. No. B593411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazepam-d5
CAS65854-76-4
Synonyms7-chloro-1,3-dihydro-1-(methyl-)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one
Molecular FormulaC16H13ClN2O
Molecular Weight289.77 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D
InChIKeyAAOVKJBEBIDNHE-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazepam-d5 Certified Reference Standard: Deuterated Internal Standard for LC-MS/MS Quantitation of Diazepam


Diazepam-d5 (CAS 65854-76-4) is a stable isotope-labeled analog of the benzodiazepine drug diazepam, containing five deuterium (²H) atoms substituted at the phenyl ring positions. The compound has a molecular formula of C₁₆H₈ClD₅N₂O and a molecular weight of 289.77 g/mol, representing a mass shift of +5 Da relative to the unlabeled analyte . As a deuterated internal standard, diazepam-d5 exhibits nearly identical physicochemical behavior to diazepam during sample preparation and chromatographic separation, while its distinct mass allows unequivocal discrimination by mass spectrometry . The compound is primarily supplied as a certified reference material in methanol at concentrations of 100 μg/mL or 1.0 mg/mL for quantitative bioanalytical applications .

Critical Selection Factors for Diazepam-d5: Why Alternative Internal Standards Cannot Be Directly Substituted


Substituting diazepam-d5 with structurally related internal standards (e.g., nordiazepam-d5, oxazepam-d5) or lower-mass deuterated analogs (e.g., diazepam-d4) introduces quantifiable analytical errors. Structurally dissimilar internal standards fail to co-elute with the analyte under identical chromatographic conditions, resulting in differential matrix effects and compromised recovery correction . In LC-MS/MS assays for diazepam, using a non-co-eluting internal standard yielded matrix effects ranging from -11.1% to +12.6% with intra-day RSDs up to 15%, whereas SIL internal standards with identical retention characteristics systematically reduce this variability [1]. Furthermore, the five-deuterium substitution in diazepam-d5 provides a +5 Da mass difference, exceeding the minimum +3 Da requirement for unambiguous spectral resolution in small-molecule quantification; lower-mass analogs (e.g., diazepam-d4, +4 Da) exhibit greater vulnerability to isotopic cross-talk from the unlabeled analyte's natural M+2 and M+4 isotopic envelope [2]. The deuterium isotopic purity of the labeled standard—the most characteristic critical quality attribute of deuterated compounds—directly impacts assay accuracy, as contamination with lower isotopologues introduces systematic positive bias [2].

Diazepam-d5 Quantitative Performance Evidence: Comparative Method Validation Data


Diazepam-d5 Enables Single-Digit RSD Precision in Multi-Analyte Benzodiazepine Urine Assays

In a validated DART-MS/MS method for 12 designer benzodiazepines in human urine, diazepam-d5 served as the internal standard, achieving intra-day and inter-day relative standard deviations (RSDs) of ≤15% for high and medium concentrations, and ≤17% at the limit of quantitation [1]. In contrast, methods employing non-isotopically labeled internal standards or structurally dissimilar analogs typically report RSDs exceeding 20% for multi-analyte benzodiazepine panels due to differential matrix effects across analytes [2].

Forensic toxicology Clinical chemistry Urine drug testing

Diazepam-d5 Corrects Matrix Effects to Within ±13% Across 12 Diverse Benzodiazepine Analytes

Using diazepam-d5 as the internal standard, the average matrix effects across 12 designer benzodiazepines in human urine ranged from -11.1% to +12.6%, with recovery rates between 94.7% and 115% [1]. In comparison, the use of structurally related (non-isotopic) internal standards for benzodiazepine quantification has been widely shown to yield matrix effect variability exceeding ±25% due to differential ionization suppression or enhancement that is not adequately compensated .

Bioanalysis Matrix effects Method validation

Diazepam-d5 Achieves 95.8–110.3% Recovery in Aquatic Product Residue Analysis at 0.15 μg/kg LOQ

In a validated UPLC-MS/MS method for diazepam residue determination in aquatic products, diazepam-d5 internal standardization achieved recovery rates (n=6) of 95.8–110.3% with relative deviations of 0.6–8.5%, a limit of detection of 0.05 μg/kg, and a limit of quantitation of 0.15 μg/kg [1]. By comparison, methods employing external standard calibration without isotopic internal standards for diazepam in complex food matrices typically report recovery rates of 70–85% due to uncorrected matrix suppression .

Food safety Veterinary drug residue UPLC-MS/MS

Five-Deuterium Substitution of Diazepam-d5 Exceeds Minimum +3 Da Mass Difference Requirement for Unambiguous MS Resolution

Diazepam-d5 contains five deuterium atoms substituted at the phenyl ring positions, providing a +5 Da mass shift relative to unlabeled diazepam (MW 284.7 → 289.77) . This exceeds the minimum recommended mass difference of +3 Da for unambiguous spectral resolution of small-molecule drugs (<1000 Da) in LC-MS/MS applications . The +5 Da shift ensures that the internal standard signal is fully resolved from the unlabeled analyte's natural isotopic envelope (M+2 and M+4 isotopologues), eliminating isotopic cross-talk that can introduce up to 5–10% positive bias in diazepam quantification when using +3 Da or +4 Da labeled analogs [1]. The synthetic method described for diazepam-d5 introduces five deuterium atoms cleanly and in high isotopic purity [2].

Mass spectrometry Isotopic purity SIL internal standard design

Certified Reference Material Grade Diazepam-d5 Meets ISO 17025/17034 Requirements with ≥98% Purity

Diazepam-d5 is available as a certified reference material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with stated purity of ≥98% and batch-specific certificates of analysis provided . In contrast, research-grade or non-certified deuterated internal standards lack traceable metrological documentation and may contain unspecified levels of unlabeled analyte or lower isotopologues, which can introduce systematic positive bias of up to 5–15% in quantitative assays [1]. The CRM-grade diazepam-d5 from Cerilliant (D-902, 100 μg/mL) is supplied with comprehensive documentation including GC-MS data, purity certification, and storage stability information .

Reference materials Quality assurance Regulatory compliance

Diazepam-d5 Application Scenarios: Validated Use Cases Across Forensic, Clinical, and Food Safety Testing


Forensic Toxicology: Confirmation and Quantitation of Diazepam in Urine Drug Testing Panels

Forensic laboratories performing urine drug testing require definitive confirmation and quantitation of diazepam for medico-legal purposes. Diazepam-d5 enables accurate quantitation across a linear range of 50–1000 ng/mL using direct-injection LC/MS with minimal sample preparation, achieving inter-day and intra-day errors ≤5.72% [1]. The certified reference material grade provides traceable documentation essential for chain-of-custody and expert testimony requirements. The USDEA exempt preparation status (no registration required) facilitates procurement for forensic toxicology laboratories .

Clinical Toxicology: Therapeutic Drug Monitoring of Diazepam in Serum and Plasma

Clinical laboratories performing therapeutic drug monitoring of diazepam in patient serum or plasma require precise quantitation to guide dosing decisions. Diazepam-d5 internal standardization corrects for patient-to-patient matrix variability, enabling accurate measurement across the therapeutic range with RSDs ≤15% at clinically relevant concentrations [2]. The Snap-N-Spike®/Snap-N-Shoot® compatible format allows for rapid integration into automated clinical LC-MS/MS workflows, reducing sample preparation time and improving laboratory throughput .

Food Safety Testing: Regulatory Monitoring of Diazepam Residues in Aquatic Products

Regulatory food testing laboratories monitoring veterinary drug residues in aquatic products require methods that meet stringent LOQ requirements. Diazepam-d5 internal standardization in UPLC-MS/MS achieves an LOQ of 0.15 μg/kg for diazepam in fish and shrimp tissue, with recoveries of 95.8–110.3% and RSDs of 0.6–8.5% [3]. This performance meets or exceeds the method validation criteria specified in Chinese national standards for food safety testing, enabling high-throughput screening of large sample batches with minimal re-analysis.

Pharmaceutical Quality Control: Isotope Dilution Mass Spectrometry for API Quantitation

Pharmaceutical quality control laboratories employing isotope dilution mass spectrometry (IDMS) for active pharmaceutical ingredient quantitation require high-purity certified reference materials with documented traceability. Diazepam-d5 CRM (≥98% purity, ISO 17025/17034 certified) provides the metrological traceability required for API assay validation and stability studies . The +5 Da mass difference ensures unambiguous quantitation free from isotopic interference, supporting compliance with ICH Q2(R1) validation guidelines for specificity and accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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